molecular formula C8H5ClF3NO2 B12101304 2-Amino-4-chloro-5-(trifluoromethyl)benzoic acid

2-Amino-4-chloro-5-(trifluoromethyl)benzoic acid

Cat. No.: B12101304
M. Wt: 239.58 g/mol
InChI Key: NPFXBRDBYZBXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-chloro-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5ClF3NO2 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and trifluoromethyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloro-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 4-chloro-3-(trifluoromethyl)benzoic acid to introduce a nitro group. This is followed by reduction of the nitro group to an amino group using reducing agents such as iron powder or catalytic hydrogenation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as iron powder or catalytic hydrogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation can produce quinones or other oxidized derivatives.

Scientific Research Applications

2-Amino-4-chloro-5-(trifluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and chloro groups can form hydrogen bonds and other interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloro-5-(trifluoromethyl)benzoic acid methyl ester: A methyl ester derivative with similar chemical properties.

    3-(Trifluoromethyl)benzoic acid: Lacks the amino and chloro groups, resulting in different reactivity and applications.

    2-Chloro-5-(trifluoromethyl)benzoic acid: Similar structure but without the amino group.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H5ClF3NO2

Molecular Weight

239.58 g/mol

IUPAC Name

2-amino-4-chloro-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C8H5ClF3NO2/c9-5-2-6(13)3(7(14)15)1-4(5)8(10,11)12/h1-2H,13H2,(H,14,15)

InChI Key

NPFXBRDBYZBXRZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1C(F)(F)F)Cl)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.